1-(2,4-Difluorobenzoyl)piperidin-3-amine
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWAJRLPBAWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
This step involves acylation of piperidine derivatives with 2,4-difluorobenzoyl chloride or related reagents.
-
- 1,3-Difluorobenzene and ammonium chloride in dichloromethane
- 1-acetyl-4-piperidinecarbonyl chloride added dropwise
- Stirring at elevated temperature for 3 hours
-
- Reaction mixture poured into ice and hydrochloric acid
- Extraction with dichloromethane
- Drying over anhydrous magnesium sulfate
- Solvent removal to yield 4-(2,4-difluorobenzoyl)piperidine (yield ~41%)
-
- The acetylated intermediate is refluxed in 6N HCl for 5 hours
- Concentration under reduced pressure
- Addition of 2-propanol to precipitate the hydrochloride salt
- Filtration and drying to obtain 4-(2,4-difluorobenzoyl)piperidine hydrochloride (yield ~85%)
Formation of Oxime Derivative
-
- 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is reacted with hydroxylamine hydrochloride in an alcohol solvent (e.g., methanol)
- Addition of an inorganic base such as potassium hydroxide
- Reaction temperature maintained between 20–65 °C for 5 to 72 hours
-
- Use of alkali metal hydroxide replaces triethylamine, reducing environmental pollution
- The reaction is mild and cost-effective
-
- After reaction completion, concentrated hydrochloric acid is added dropwise
- Cooling to 0–5 °C and maintaining temperature for 1–3 hours
- Filtration and washing yield high-purity oxime hydrochloride
Cyclization to 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride
- The oxime intermediate undergoes cyclization under alkaline conditions (potassium hydroxide)
- Reaction is typically refluxed for several hours
- Organic extraction and recrystallization yield the benzisoxazole intermediate
Final Conversion to 1-(2,4-Difluorobenzoyl)piperidin-3-amine
- The benzisoxazole intermediate is reacted further with other reagents (e.g., alkyl halides) under basic conditions to open the ring and form the target amine
- Purification by crystallization from solvents such as N,N-dimethylformamide and water washing
- Final product characterized by melting point (approx. 167–169 °C) and high purity (~99.7% by HPLC)
Comparative Data on Reaction Yields and Conditions
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation to 4-(2,4-difluorobenzoyl)piperidine | DCM, elevated temp, 3 h | 1-acetyl-4-piperidinecarbonyl chloride | 41 | Moderate yield, extraction and drying |
| Hydrolysis to hydrochloride salt | 6N HCl reflux, 5 h | Hydrochloric acid | 85 | High yield, precipitation in 2-propanol |
| Oximation | Methanol, KOH base, 20–65 °C, 5–72 h | Hydroxylamine hydrochloride | Not specified | Replaces triethylamine, environmentally friendly |
| Cyclization | Reflux with KOH | Oxime intermediate | 75 (benzisoxazole) | Efficient cyclization step |
| Final amine formation | Basic conditions, DMF recrystallization | Benzisoxazole intermediate | 73–82 | High purity product |
Research Findings and Process Optimization
- Use of potassium hydroxide as both base and cyclization agent improves environmental profile by avoiding triethylamine and its hydrochloride salt byproducts, which are hard to remove and polluting.
- Reaction times and temperatures are optimized to balance yield and purity, with longer reaction times (up to 72 hours) at moderate temperatures (40–45 °C) for oximation.
- Crystallization and washing steps are critical for achieving high purity (>99%) suitable for pharmaceutical applications.
- The overall synthetic route is scalable and amenable to industrial production due to its simplicity and cost-effectiveness.
Summary Table of Key Preparation Steps
| Step No. | Compound/Formulation | Reagents & Conditions | Yield (%) | Purity & Characterization |
|---|---|---|---|---|
| 1 | 4-(2,4-Difluorobenzoyl)piperidine | 1-acetyl-4-piperidinecarbonyl chloride, DCM, ammonium chloride, elevated temp | 41 | Intermediate |
| 2 | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 6N HCl reflux, 2-propanol precipitation | 85 | Solid, stable salt |
| 3 | Oxime derivative | Hydroxylamine hydrochloride, KOH, methanol, 20–65 °C | Not specified | High purity oxime |
| 4 | 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride | KOH reflux, extraction, recrystallization | 75 | Crystalline intermediate |
| 5 | 1-(2,4-Difluorobenzoyl)piperidin-3-amine | Basic conditions, DMF recrystallization | 73–82 | Melting point 167–169 °C, 99.7% purity |
Chemical Reactions Analysis
1-(2,4-Difluorobenzoyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the amine group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
1-(2,4-Difluorobenzoyl)piperidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzoyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Positional Isomerism
- Amine Position : The placement of the amine group on the piperidine ring (C3 vs. C4) significantly impacts molecular interactions. For example, 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride (CAS 106266-04-0) has a hydrochloride salt at C4, which may enhance solubility compared to the C3-amine variant .
- Benzoyl vs.
Functional Group Effects
- Trifluoromethyl Groups : The addition of a CF₃ group in N-[1-(3,4-Difluorobenzyl)-4-piperidinyl]-6-(trifluoromethyl)-3-pyridazinamine increases lipophilicity (logP) and metabolic stability, traits desirable in central nervous system (CNS) drugs .
- Ethanone Derivative: The ethanone substituent in 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (CAS 84162-82-3) provides a ketone for further synthetic modifications, such as hydrazone or oxime formation .
Physicochemical Properties
Biological Activity
1-(2,4-Difluorobenzoyl)piperidin-3-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
1-(2,4-Difluorobenzoyl)piperidin-3-amine features a piperidine ring substituted with a 2,4-difluorobenzoyl group. Its molecular formula is and it has a molecular weight of approximately 229.25 g/mol. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds similar to 1-(2,4-Difluorobenzoyl)piperidin-3-amine exhibit various mechanisms of action:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit the enzyme monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. For instance, derivatives with similar structures have shown IC50 values in the low nanomolar range for MAGL inhibition, suggesting potent activity against this target .
- Antiproliferative Effects : In vitro studies demonstrate that related compounds significantly inhibit cell growth in various cancer cell lines, including breast and ovarian cancers. For example, certain benzoylpiperidine derivatives showed IC50 values ranging from 7.9 to 92 µM against different cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(2,4-Difluorobenzoyl)piperidin-3-amine and its analogs:
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to 1-(2,4-Difluorobenzoyl)piperidin-3-amine:
- Anticancer Activity : A study demonstrated that a benzoylpiperidine derivative exhibited significant antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cell lines with an IC50 value of 9.28 µM. This suggests potential utility in treating aggressive cancer types .
- Neuropharmacological Properties : Research on structurally similar compounds indicated notable binding affinities to serotonin receptors (5-HT2A, D1, D2). These findings suggest potential applications in treating psychiatric disorders while minimizing side effects typically associated with antipsychotic medications .
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-(2,4-difluorobenzoyl)piperidin-3-amine in synthetic batches?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify purity. Adjust pH with 0.1% trifluoroacetic acid for peak resolution .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm the presence of the 2,4-difluorobenzoyl moiety and piperidine ring protons. Compare chemical shifts with reference spectra of structurally related fluorinated piperidines .
- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~281.3 g/mol) and detect potential byproducts from incomplete acylation .
Q. Q2. How can researchers optimize the synthetic yield of 1-(2,4-difluorobenzoyl)piperidin-3-amine while minimizing fluorobenzoyl side-products?
Methodological Answer:
- Reaction Solvent Optimization: Test polar aprotic solvents like DMF or DCM for acyl transfer efficiency. Evidence suggests DCM reduces racemization of the piperidine amine .
- Coupling Reagents: Compare HATU vs. DCC for activating 2,4-difluorobenzoic acid. HATU typically provides higher yields (>85%) in peptide-like couplings .
- Temperature Control: Maintain reactions at 0–5°C during acyl chloride formation to prevent decomposition of the fluorobenzoyl intermediate .
Advanced Research Questions
Q. Q3. What strategies are effective for resolving contradictions in reported biological activity data for 1-(2,4-difluorobenzoyl)piperidin-3-amine analogs?
Methodological Answer:
- Orthogonal Assay Validation: If a compound shows conflicting IC values in kinase inhibition assays (e.g., acetylcholinesterase vs. MAPK), use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Metabolite Profiling: Analyze in vitro hepatic microsomal stability (e.g., human CYP3A4/5) to identify active metabolites that may contribute to discrepancies in cellular vs. enzymatic assays .
- Structural Dynamics Modeling: Apply molecular dynamics simulations to assess conformational flexibility of the piperidine ring, which may influence receptor binding in different experimental conditions .
Q. Q4. How can researchers design SAR studies to evaluate the role of fluorine substitution patterns on the benzoyl group in modulating target selectivity?
Methodological Answer:
- Fluorine Scanning: Synthesize analogs with mono- (2-F, 4-F), di- (2,4-F), and tri-fluorinated benzoyl groups. Test against a panel of GPCRs (e.g., serotonin receptors) to map electronic effects on binding .
- Crystallographic Analysis: Co-crystallize lead compounds with target proteins (e.g., histone deacetylases) to visualize fluorine-mediated hydrogen bonding or hydrophobic interactions .
- Computational QSAR: Use Gaussian-based DFT calculations to correlate chemical shifts with experimental bioactivity, identifying optimal electron-withdrawing profiles .
Q. Q5. What experimental approaches are recommended for assessing the environmental stability and degradation pathways of 1-(2,4-difluorobenzoyl)piperidin-3-amine?
Methodological Answer:
- Photostability Testing: Expose the compound to UV light (λ = 365 nm) in aqueous buffer (pH 7.4) and analyze degradation products via LC-MS. Fluorinated aromatic rings often undergo photooxidation to quinone derivatives .
- Hydrolytic Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify acid/base-sensitive motifs (e.g., amide bond cleavage) .
- Ecotoxicity Screening: Use Daphnia magna or zebrafish embryo models to evaluate acute toxicity (LC) and bioaccumulation potential, guided by OECD Test Guidelines .
Data Interpretation & Conflict Resolution
Q. Q6. How should researchers address discrepancies in reported solubility and formulation compatibility data for this compound?
Methodological Answer:
- Solvent Screen: Use a CheqSol approach with solvents of varying polarity (e.g., PEG-400, DMSO, ethanol) to determine equilibrium solubility. Fluorinated compounds often exhibit higher solubility in ethanol/water mixtures .
- Solid-State Analysis: Perform powder X-ray diffraction (PXRD) to differentiate crystalline vs. amorphous forms, which can alter dissolution rates by >50% .
- Accelerated Stability Testing: Store formulations at 40°C/75% RH for 4 weeks and monitor for precipitation or chemical degradation (e.g., hydrolysis of the benzoyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
